2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide
Description
The compound 2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is substituted at position 6 with a 2-methoxyphenyl group and at position 3 with a thioacetamide moiety linked to a phenethyl chain. The thioether linkage and aromatic substituents may influence solubility, receptor affinity, and metabolic stability compared to oxygen-based analogs.
Properties
IUPAC Name |
2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-29-19-10-6-5-9-17(19)18-11-12-20-24-25-22(27(20)26-18)30-15-21(28)23-14-13-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRPVBMXIHLLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3SCC(=O)NCCC4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions. These activities suggest that the compound may interact with a variety of molecular targets.
Mode of Action
Based on its structural similarity to 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be inferred that it may interact with its targets through hydrogen bond accepting and donating characteristics. This allows the compound to make specific interactions with different target receptors, potentially leading to changes in their function.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. Inhibition of these enzymes can affect various biochemical pathways, leading to downstream effects such as reduced inflammation, decreased tumor growth, and altered metabolic processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds. These studies can provide insights into the potential ADME properties of the compound, which can impact its bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against certain cancer cell lines. For example, compound 8i, a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, induced apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level.
Biochemical Analysis
Biochemical Properties
The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular. The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme. This suggests that 2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide may interact with a variety of enzymes and receptors in the body, influencing various biochemical reactions.
Biological Activity
The compound 2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide is a hybrid molecule that incorporates a triazolo-pyridazine core, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.43 g/mol. The structure features a thioether linkage , which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial : Many triazole derivatives demonstrate significant antimicrobial properties against various pathogens.
- Anticancer : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory : The ability to inhibit cyclooxygenase (COX) enzymes links these compounds to anti-inflammatory effects.
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds. For example:
- Antimicrobial Activity : A study highlighted that derivatives of 1,2,4-triazole exhibit potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group in the phenyl ring enhances this activity due to increased lipophilicity and better membrane penetration .
- Anticancer Potential : Research has shown that triazole-based compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways .
- Anti-inflammatory Effects : Compounds similar to the target molecule have been noted for their ability to inhibit COX enzymes, thus reducing inflammation and pain .
The biological activities are attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with various enzymes through hydrogen bonding and hydrophobic interactions, leading to inhibition of enzyme activity .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of triazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antimicrobial activity.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that compounds with a similar structure induced significant cytotoxicity at concentrations ranging from 10 to 50 µM. The activation of apoptosis was confirmed through flow cytometry assays showing an increase in Annexin V-positive cells.
Data Tables
Scientific Research Applications
Research indicates that this compound exhibits significant antitumor and anti-inflammatory properties.
Antitumor Activity
Studies have demonstrated that derivatives of this compound can inhibit key kinases involved in cancer cell proliferation:
Mechanism of Action : The compound targets pathways such as BRAF(V600E), EGFR, and Aurora-A kinase.
Inhibitory Potency : Derivatives have shown IC50 values in the micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the activity of specific cytokines and enzymes associated with inflammation.
Biochemical Pathways
Inhibition of PCAF affects various biochemical pathways related to gene expression. This interaction can lead to alterations in chromatin structure and subsequently influence transcriptional activity.
Case Studies and Research Findings
- Anticancer Evaluation : A study published in Medicinal Chemistry evaluated the anticancer potential of various triazolo-pyridazine derivatives, including this compound. Results indicated significant inhibition of cancer cell lines with an emphasis on its mechanism involving kinase inhibition .
- Inflammatory Response Modulation : Another research article highlighted the anti-inflammatory properties of related compounds, demonstrating their ability to reduce pro-inflammatory cytokine levels in vitro .
- Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetics of this class of compounds suggest favorable absorption characteristics and metabolic stability, making them suitable candidates for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects: The target compound’s 2-methoxyphenyl group at position 6 contrasts with pyridin-2-yl in the analog from and halogenated aryl groups in L838417 and TPA023.
- Thioacetamide vs. Alkoxy Chains : The thioacetamide moiety in the target compound and ’s analog differs from the triazolylmethoxy chains in L838417/TPA023. Thioethers may confer greater lipophilicity and resistance to oxidative metabolism compared to ether linkages.
- Phenethyl Modifications : The unsubstituted phenethyl chain in the target compound vs. the 4-methoxy-phenethyl group in ’s analog could influence pharmacokinetics, as methoxy groups may enhance membrane permeability or modulate cytochrome P450 interactions.
Preparation Methods
Cyclization of Diaminopyridazines with Nitrite
A well-established method for constructing fused triazolopyridazines involves treating 5,6-diaminopyridazine derivatives with nitrous acid (HNO₂). For example, Savel’eva et al. demonstrated that heating 5,6-diaminopyridazine 1 with sodium nitrite in acetic acid yields the triazolo[4,3-b]pyridazine core 2 in 70–85% yield. Adapting this to the target compound, the diaminopyridazine intermediate 3 could be cyclized to 4 (Scheme 1).
Scheme 1 :
5,6-Diaminopyridazine (1)
+ NaNO₂, AcOH, Δ
→ Triazolo[4,3-b]pyridazine (2)
Hydrazine-Mediated Cyclization of Dicarbonyl Triazoles
An alternative route employs hydrazine hydrate to cyclize 1,2,3-triazole dicarbonyl derivatives. Smolyar et al. reported that treating 1,2,3-triazole-fused nitro precursors (e.g., 5 ) with excess hydrazine hydrate at 140°C induces a ring-opening/ring-closing sequence, yielding triazolo[4,5-d]pyridazin-4-ones 6 in 86% yield. For the target molecule, a similar strategy could convert nitro intermediate 7 into triazolo[4,3-b]pyridazine 8 (Scheme 2).
Scheme 2 :
Nitro precursor (7)
+ NH₂NH₂·H₂O, 140°C
→ Triazolo[4,3-b]pyridazine (8)
Functionalization of the Pyridazine Core
Introduction of the 2-Methoxyphenyl Group
The 2-methoxyphenyl moiety at position 6 can be introduced via Suzuki-Miyaura cross-coupling. For instance, Jug et al. coupled brominated triazolopyridazines with arylboronic acids using Pd(PPh₃)₄ as a catalyst. Applying this to intermediate 4 , coupling with 2-methoxyphenylboronic acid 9 would yield 10 (Scheme 3).
Scheme 3 :
Bromotriazolopyridazine (4)
+ 2-MeO-C₆H₄-B(OH)₂ (9), Pd(PPh₃)₄, K₂CO₃
→ 6-(2-Methoxyphenyl)triazolo[4,3-b]pyridazine (10)
Thioether Formation at Position 3
The thioether linkage is installed via nucleophilic displacement of a leaving group (e.g., Cl, Br) at position 3. Raghavendra et al. demonstrated that thiols react efficiently with halogenated heterocycles under basic conditions. Treating chlorinated intermediate 11 with potassium thioacetate generates thiolate 12 , which reacts in situ with α-bromoacetamide 13 to form thioether 14 (Scheme 4).
Scheme 4 :
Chlorotriazolopyridazine (11)
+ KSAc, DMF → Thiolate (12)
+ BrCH₂C(O)NHCH₂CH₂Ph (13)
→ Thioether-acetamide (14)
Synthesis of the N-Phenethylacetamide Side Chain
Amidation of Carboxylic Acid Intermediates
The acetamide side chain is introduced via coupling of a carboxylic acid with phenethylamine. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), intermediate 15 (from hydrolysis of 14 ) reacts with phenethylamine 16 to yield the final product 17 (Scheme 5).
Scheme 5 :
Carboxylic acid (15)
+ H₂NCH₂CH₂Ph (16), EDCI, HOBt
→ N-Phenethylacetamide (17)
Direct Alkylation of Thiols
Alternatively, Mitsunobu conditions (DIAD, PPh₃) can couple hydroxyl-containing intermediates with thioacetamide derivatives. This method avoids harsh bases and improves yields for sterically hindered systems.
Optimization and Characterization
Reaction Conditions
- Temperature : Cyclization steps require 80–140°C, depending on the method.
- Catalysts : Pd(PPh₃)₄ (1–5 mol%) for cross-coupling; CuI for azide-alkyne cycloadditions.
- Solvents : DMF, MeOH, or THF for polar reactions; toluene for high-temperature steps.
Analytical Data
- ¹H NMR : Key signals include δ 8.2–8.5 ppm (pyridazine H), δ 3.8 ppm (OCH₃), and δ 7.2–7.4 ppm (phenethyl aromatic H).
- MS (ESI+) : m/z calculated for C₂₄H₂₂N₅O₂S [M+H]⁺: 468.15; observed: 468.1.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
